molecular formula C14H26O B14503482 2,4-Dimethyldodec-1-EN-5-one CAS No. 62834-87-1

2,4-Dimethyldodec-1-EN-5-one

Katalognummer: B14503482
CAS-Nummer: 62834-87-1
Molekulargewicht: 210.36 g/mol
InChI-Schlüssel: RIWLUTYQQZLCRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethyldodec-1-EN-5-one is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. This compound is part of the class of organic molecules known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the double bond and the ketone group gives this compound unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 2,4-Dimethyldodec-1-EN-5-one can be achieved through various synthetic routes. One common method involves the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to yield the desired α,β-unsaturated ketone. Industrial production methods may involve the use of catalysts to increase the efficiency and yield of the reaction.

Analyse Chemischer Reaktionen

2,4-Dimethyldodec-1-EN-5-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound can undergo electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bond.

    Hydrogenation: The double bond can be hydrogenated to form a saturated ketone.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyldodec-1-EN-5-one has various applications in scientific research, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Dimethyldodec-1-EN-5-one involves its interaction with various molecular targets and pathways. The double bond and ketone group allow the compound to participate in nucleophilic addition and other reactions, which can affect biological systems. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.

Vergleich Mit ähnlichen Verbindungen

2,4-Dimethyldodec-1-EN-5-one can be compared to other similar compounds, such as:

    2,4-Dimethylpent-1-EN-3-one: A shorter chain analog with similar reactivity.

    2,4-Dimethylhex-1-EN-3-one: Another analog with a slightly longer chain.

    2,4-Dimethylhept-1-EN-3-one: A compound with a longer chain and similar functional groups.

The uniqueness of this compound lies in its specific chain length and the position of the double bond and ketone group, which influence its chemical properties and reactivity.

Eigenschaften

CAS-Nummer

62834-87-1

Molekularformel

C14H26O

Molekulargewicht

210.36 g/mol

IUPAC-Name

2,4-dimethyldodec-1-en-5-one

InChI

InChI=1S/C14H26O/c1-5-6-7-8-9-10-14(15)13(4)11-12(2)3/h13H,2,5-11H2,1,3-4H3

InChI-Schlüssel

RIWLUTYQQZLCRE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)C(C)CC(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.